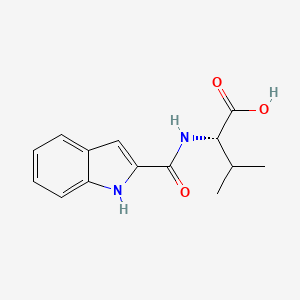

N-(1H-indol-2-ylcarbonyl)-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXWOSLOXYAGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(1H-indol-2-ylcarbonyl)-L-valine" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(1H-indol-2-ylcarbonyl)-L-valine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a molecule of interest in medicinal chemistry due to the prevalence of the indole-2-carboxamide scaffold in bioactive compounds.[1][2] The primary focus is on the robust and widely applicable acyl chloride-mediated pathway, with a detailed exploration of an alternative route using direct amide coupling reagents. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to adapt and troubleshoot these synthetic strategies effectively.

Introduction: The Significance of the Indole-2-Carboxamide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[3][4] When functionalized at the 2-position with a carboxamide group, the resulting molecules, particularly those conjugated with amino acids, often exhibit significant biological activity, including potential roles as enzyme inhibitors.[1][2][5] this compound is a representative of this class, combining the indole moiety with the proteinogenic amino acid L-valine. Its synthesis is a quintessential example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[6] This guide will dissect the most reliable methods for constructing this molecule, emphasizing both practical execution and theoretical understanding.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound involves the formation of an amide bond between two primary building blocks: Indole-2-carboxylic acid and L-valine .

The central challenge in this synthesis is the activation of the carboxylic acid group of indole-2-carboxylic acid to facilitate nucleophilic attack by the amino group of L-valine. Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions as it results in a non-reactive ammonium carboxylate salt; heating is often required to drive off water, which can be unsuitable for sensitive molecules.[7][8][9] Therefore, a two-step strategy is commonly employed:

-

Activation: The carboxylic acid is converted into a more reactive electrophilic species.

-

Coupling: The activated species reacts with the amine to form the desired amide bond.

This guide details two primary pathways based on this strategy: the formation of a highly reactive acyl chloride intermediate and the use of in-situ coupling reagents.

Primary Synthetic Pathway: The Acyl Chloride Route

This is a classic, high-yielding, and cost-effective method that proceeds in two distinct experimental stages. It is particularly well-suited for substrates that can withstand the conditions of acyl chloride formation.

Step 1: Activation of Indole-2-carboxylic Acid

The most direct method for activating indole-2-carboxylic acid is its conversion to the corresponding 1H-indole-2-carbonyl chloride . This is achieved using a chlorinating agent, with oxalyl chloride being a preferred reagent due to its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[10][11] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

-

Oxalyl Chloride ((COCl)₂): Reacts with the carboxylic acid to form the acyl chloride. It is favored over harsher reagents like thionyl chloride (SOCl₂) for its cleaner reaction profile.[10]

-

N,N-Dimethylformamide (DMF): Acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier-type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻, which is the true activating agent for the carboxylic acid. This catalytic cycle significantly accelerates the reaction.[10]

-

Anhydrous Solvent (e.g., Dichloromethane - CH₂Cl₂): The reaction must be conducted under anhydrous conditions as the acyl chloride product is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a beaker or flask, dissolve L-valine (1.0 eq) in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), and cool the solution in an ice bath (0-5°C).

-

Reagent Addition: Dissolve the crude 1H-indole-2-carbonyl chloride (prepared as in Step 1, approx. 1.0 eq) in a minimal amount of a water-immiscible organic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Reaction: Add the solution of the acyl chloride dropwise to the cold, vigorously stirred L-valine solution over 15-30 minutes. Maintain the temperature at 0-5°C.

-

Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Work-up & Purification:

-

If an organic solvent was used, separate the layers.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) using an acid like 2M HCl. This protonates the carboxylate of the product, causing it to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.

-

Alternative Pathway: Direct Amide Coupling Reagents

For substrates that may be sensitive to the conditions required for acyl chloride formation, direct coupling of the carboxylic acid and amine using a coupling reagent is a powerful alternative. [6]These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine.

Carbodiimide-Mediated Coupling (e.g., DCC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. [12][13] Causality of Reagent Choice:

-

DCC/EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is prone to racemization at the α-carbon of the amino acid and can rearrange to a stable N-acylurea byproduct. [13]Adding HOBt mitigates these issues. It reacts with the O-acylisourea to form an HOBt-ester, which is less reactive but more stable, couples efficiently, and significantly suppresses racemization. [12][14]

Representative Protocol: Direct Coupling

-

Preparation: Dissolve indole-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Activation: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at 0°C for 30 minutes.

-

Amine Addition: Add L-valine (or its ester hydrochloride salt along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the salt) (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up & Purification:

-

The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. [12] * The filtrate is then concentrated. The residue can be taken up in a solvent like ethyl acetate and washed with dilute acid, saturated NaHCO₃, and brine to remove unreacted starting materials and HOBt.

-

The final product is isolated after drying the organic layer and removing the solvent, followed by purification via chromatography or recrystallization. (If an ester of L-valine was used, a final hydrolysis step would be required).

-

Comparative Analysis of Synthetic Pathways

The choice between the acyl chloride and direct coupling methods depends on several factors, including substrate sensitivity, scale, cost, and desired purity.

| Feature | Acyl Chloride Pathway | Direct Coupling Pathway (e.g., DCC/HOBt) |

| Reactivity | Very high; acyl chloride is a powerful electrophile. | High, but generally more controlled. |

| Reaction Conditions | Can be harsh (requires chlorinating agent). | Generally milder, often performed at 0°C to RT. |

| Side Products | Gaseous byproducts (CO, CO₂, HCl). HCl must be neutralized. | Solid urea byproduct (e.g., DCU) that must be filtered. |

| Racemization Risk | Low for the coupling step if performed quickly at low temp. | Moderate, but significantly suppressed by additives like HOBt. [12][13] |

| Cost & Scale | Reagents (oxalyl chloride, SOCl₂) are inexpensive. Good for large scale. | Coupling reagents are more expensive. Excellent for lab and moderate scale. |

| Ideal Application | Robust, simple starting materials. | Sensitive or complex molecules, peptide synthesis. |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the activation of indole-2-carboxylic acid followed by coupling with L-valine. The acyl chloride pathway offers a cost-effective and high-yielding route, making it suitable for large-scale production, provided the integrity of the indole ring is maintained. For more delicate substrates or when milder conditions are paramount, direct amide coupling using reagents such as DCC/HOBt or HATU provides an excellent and highly efficient alternative with the added benefit of suppressing epimerization. A thorough understanding of the mechanisms and practical considerations outlined in this guide allows the discerning researcher to select and execute the optimal synthetic strategy for their specific needs.

References

-

PrepChem.com. (n.d.). Synthesis of 2-indolylcarbonyl chloride. Retrieved from [Link]

-

Nagashima, H., et al. (2021). Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters, 23(7), 2548–2553. [Link]

-

Reddy, R. P., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447–5451. [Link]

-

D'Elia, V., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 548-571. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]

-

Liu, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2009). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. [Link]

-

ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Kuethe, J. T., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 70(7), 2555–2567. [Link]

-

Kumar, P., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 20(1), 132-140. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112023. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides... Molecules, 27(19), 6668. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

-

Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(10), 3290. [Link]

-

Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]

- 10. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 11. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(1H-indol-2-ylcarbonyl)-L-valine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(1H-indol-2-ylcarbonyl)-L-valine, a molecule belonging to the promising class of indole-2-carboxamides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential therapeutic applications of this compound and its derivatives. By synthesizing data from analogous structures and the broader class of indole-2-carboxamides, this guide offers field-proven insights and a framework for future research and development.

Introduction: The Significance of the Indole-2-carboxamide Scaffold

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized at the 2-position with a carboxamide linkage to an amino acid, such as L-valine, the resulting this compound combines the pharmacophoric features of the indole nucleus with the chirality and functionality of an essential amino acid.

Indole-2-carboxamides have garnered significant attention for their diverse pharmacological profiles, which include potent anti-proliferative, anti-inflammatory, anti-tuberculosis, and cannabinoid receptor modulating activities.[1][2][3] The specific incorporation of L-valine, a branched-chain amino acid, can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.[4] This guide will delve into the specific characteristics of the L-valine conjugate.

Physicochemical Properties and Identification

While specific experimental data for this compound is not extensively documented in publicly available databases, its properties can be reliably predicted based on its constituent parts: indole-2-carboxylic acid and L-valine.

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | (2S)-2-[(1H-indol-2-yl)formamido]-3-methylbutanoic acid | |

| Molecular Formula | C14H16N2O3 | |

| Molecular Weight | 260.29 g/mol | |

| CAS Number | Not assigned. | |

| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds. |

| Solubility | Predicted to have low aqueous solubility and better solubility in organic solvents like DMSO, DMF, and alcohols.[2] | Based on the properties of indole-2-carboxamides.[2] |

| Melting Point | Expected to be a solid with a defined melting point, likely above 150 °C. | Inferred from related structures. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a standard amide coupling reaction between indole-2-carboxylic acid and the amino group of L-valine.

General Synthesis Workflow

The general synthetic approach involves the activation of the carboxylic acid group of indole-2-carboxylic acid, followed by nucleophilic attack from the amino group of L-valine. To prevent self-polymerization of the amino acid, its carboxylic acid functionality is often protected as an ester (e.g., methyl or ethyl ester) which can be hydrolyzed in the final step.

Detailed Experimental Protocol (Exemplary)

The following is a representative, step-by-step protocol for the synthesis, based on established methods for preparing indole-2-carboxamides.[5]

-

Activation of Indole-2-carboxylic Acid:

-

Dissolve indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 eq).[5]

-

Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve L-valine methyl ester hydrochloride (1.0 eq) in the chosen solvent and add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt.

-

Add the solution of L-valine methyl ester to the activated indole-2-carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Ester Intermediate:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester intermediate in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC).[5]

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. Expected 1H NMR signals would include aromatic protons from the indole ring, the amide N-H proton, and protons from the L-valine moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide bond.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

While the specific biological profile of this compound has not been extensively reported, the activities of the broader indole-2-carboxamide class suggest several promising avenues for investigation.

Anticancer Activity

Numerous indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

-

EGFR/CDK2 Dual Inhibition: Some indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: These compounds can trigger the intrinsic apoptosis pathway, as evidenced by the release of cytochrome C from the mitochondria.[1]

Antituberculosis Activity

Indole-2-carboxamides have emerged as a promising class of antituberculosis agents.[2] They have been shown to be effective against Mycobacterium tuberculosis, including drug-resistant strains. The primary target for some of these compounds is believed to be the MmpL3 transporter, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.

Anti-inflammatory Properties

Derivatives of indole-2-carboxamide have been shown to possess significant anti-inflammatory properties.[3] They can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharides (LPS).[3] This suggests potential applications in treating inflammatory diseases.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically in DMSO, with a final DMSO concentration below 0.5%) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (for EGFR/CDK2)

-

Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Mixture: Prepare a reaction mixture containing the kinase (EGFR or CDK2), its specific substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Data Analysis: The luminescent signal is proportional to the ADP generated and reflects the kinase activity. Calculate the IC50 value for kinase inhibition.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position within the pharmacologically rich class of indole-2-carboxamides. While specific data for this compound is limited, the established biological activities of its analogs provide a strong rationale for its synthesis and evaluation as a potential therapeutic agent. Future research should focus on its definitive synthesis, purification, and comprehensive characterization. Subsequent in-depth biological screening, particularly in the areas of oncology, infectious diseases, and inflammation, is warranted to fully elucidate its therapeutic potential. The insights and protocols presented in this guide offer a solid foundation for initiating such investigations.

References

-

Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link][1]

-

Gaber, F. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link][6]

-

Shirude, P. S., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. [Link][2]

-

Caputo, A., et al. (2022). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC. [Link]

-

Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry. [Link][3]

-

PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. [Link][7]

-

Li, J., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

RCSB PDB. (n.d.). L-Valine. [Link]

-

Al-Tel, T. H., et al. (2011). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry. [Link][5]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanisms of Action of N-(1H-indol-2-ylcarbonyl)-L-valine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanisms of action of the novel chemical entity, N-(1H-indol-2-ylcarbonyl)-L-valine. In the absence of definitive, published data on this specific molecule, this document adopts a first-principles approach. By deconstructing the molecule into its core components—the indole-2-carboxamide scaffold and the L-valine moiety—we will explore established biological activities of analogous structures to propose and technically substantiate a series of plausible mechanistic hypotheses. This guide is intended to serve as a foundational resource for initiating and directing research efforts to elucidate the pharmacological profile of this compound.

Molecular Deconstruction and Pharmacophoric Significance

This compound is a conjugate of 1H-indole-2-carboxylic acid and the essential amino acid L-valine. This unique combination of a privileged heterocyclic scaffold and a biologically relevant amino acid suggests a potential for specific interactions with biological targets.

-

The Indole-2-Carboxamide Scaffold: The indole ring system is a cornerstone in medicinal chemistry, frequently found in both natural products and approved pharmaceuticals.[1] The indole-2-carboxamide substitution pattern, in particular, has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[2] These activities range from anti-infective and anticancer to anti-inflammatory effects.[3][4]

-

The L-Valine Moiety: L-valine is a branched-chain amino acid, playing a crucial role in protein synthesis and metabolism.[5] In the context of drug design, the L-valine side chain can facilitate specific interactions within the active sites of enzymes, particularly proteases and esterases. Furthermore, N-acylated valine derivatives have been successfully developed as enzyme inhibitors. The presence of the L-valine component may also influence cellular uptake and distribution through amino acid transporters.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the extensive bioactivity profile of its constituent parts, several compelling mechanistic avenues can be proposed for this compound.

Enzyme Inhibition

The structure of this compound is highly suggestive of a role as an enzyme inhibitor. The indole-2-carboxamide can act as a rigid scaffold to present the L-valine residue for interaction with an enzyme's active site.

-

Proteases and Esterases: N-protected valine derivatives are known inhibitors of various proteases and esterases. For instance, Fmoc-L-valine has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Similarly, sulfonylated L-valine hydroxamates are effective inhibitors of Clostridium histolyticum collagenase.[6] The indole-2-carbonyl group in the target molecule can be considered an N-protecting group, suggesting a potential for similar inhibitory activities.

-

Kinases: Several indole derivatives have been developed as kinase inhibitors.[7] For example, 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones are potent and selective inhibitors of KDR kinase.[7] More specifically, certain indole-2-carboxamide derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8]

-

Mycobacterial Enzymes: The indole-2-carboxamide scaffold is a known inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, which is essential for mycolic acid transport and cell wall synthesis.[4]

The following table summarizes the inhibitory activities of selected indole-2-carboxamide and L-valine derivatives against various enzymes.

| Compound Class | Target Enzyme | Reported Activity | Reference |

| Indole-2-carboxamides | EGFR/CDK2 | Dual inhibition, with IC50 values in the nanomolar range for some derivatives. | [8] |

| Indole-2-carboxamides | MmpL3 (M. tuberculosis) | Direct inhibition of the MmpL3 transporter. | [4][9] |

| 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones | KDR Kinase | Potent and selective inhibition. | [7] |

| Fmoc-L-valine | Butyrylcholinesterase (BChE) | Selective inhibition. | |

| Sulfonylated L-valine hydroxamates | Clostridium histolyticum collagenase | Potent inhibition, significantly more active than corresponding carboxylates. | [6] |

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, the constituent moieties of this compound suggest potential modulation of key cellular signaling pathways.

-

Inflammatory Pathways: Indole-2-carboxamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[3] This suggests a potential interference with inflammatory signaling cascades, such as the NF-κB pathway.

-

Apoptotic Pathways: Certain indole-2-carboxamides that inhibit EGFR and CDK2 have been shown to induce apoptosis in cancer cells.[8] This is evidenced by their effects on apoptotic markers like caspases 3, 8, and 9, cytochrome c, Bax, and Bcl-2.[8] Caspase-3 is a critical executioner caspase in the apoptotic process.[8]

-

PI3K/Akt Signaling: L-valine itself can activate the PI3K/Akt1 signaling pathway, which is involved in cell growth, proliferation, and survival.[10]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.

Caption: Experimental workflow for target identification and validation.

Tier 3: Mechanistic and Pathway Analysis

Once a primary target is validated, the subsequent step is to elucidate the downstream effects on cellular signaling pathways.

-

Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in the implicated signaling pathway (e.g., components of the NF-κB, PI3K/Akt, or MAPK pathways).

-

Gene Expression Analysis: Techniques such as RT-qPCR or RNA-sequencing can reveal changes in the transcriptional profile of cells upon treatment with the compound, providing a global view of the affected pathways. [9]* Cell Cycle Analysis: If the compound affects cell proliferation, flow cytometry can be used to determine its effect on cell cycle progression. [11]

Step-by-Step Protocol: Investigating Anti-inflammatory Effects via NF-κB Pathway Modulation

This protocol outlines a representative experiment to test the hypothesis that this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway in RAW 264.7 macrophages.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 30 minutes (for protein analysis) or 6 hours (for gene expression analysis). Include appropriate vehicle and positive controls.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total IκBα, p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

-

RNA Extraction and RT-qPCR:

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR using primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify band intensities from Western blots and normalize to the loading control.

-

Calculate relative gene expression using the ΔΔCt method.

-

Perform statistical analysis to determine the significance of the compound's effects.

-

Conclusion

This compound represents a molecule of significant interest, born from the conjugation of two biologically relevant chemical moieties. While its precise mechanism of action remains to be elucidated, a rational, hypothesis-driven approach based on the known pharmacology of indole-2-carboxamides and L-valine derivatives provides a solid foundation for future research. The proposed mechanisms, including enzyme inhibition and modulation of inflammatory and apoptotic pathways, offer tangible starting points for investigation. The experimental framework outlined in this guide provides a clear and robust pathway for researchers to systematically unravel the therapeutic potential of this promising compound.

References

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

-

Engineering of microbial cells for L-valine production: challenges and opportunities. PMC. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. PubMed. [Link]

-

Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. [Link]

-

Synthesis of N-indolated amino acids or peptides from 2-alkynylanilines via a dearomatization process. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

-

Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

-

Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

-

Integrated Network Pharmacology Analysis and Experimental Validation t. DDDT. [Link]

-

Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed. [Link]

-

The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 6. Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

"N-(1H-indol-2-ylcarbonyl)-L-valine" biological activity

An In-Depth Technical Guide on the Biological Activity of N-(1H-indol-2-ylcarbonyl)-L-valine and its Core Scaffold

Abstract

The indole-2-carboxamide scaffold represents a quintessential "privileged structure" in modern medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities. These activities span multiple therapeutic areas, including oncology, infectious disease, and neurology. Derivatives of this core have demonstrated potent antitubercular, anticancer, antiviral, and neuromodulatory properties. This guide provides a comprehensive technical overview of the indole-2-carboxamide scaffold to establish a predictive framework for understanding the potential biological profile of specific derivatives, such as this compound. We will dissect the established mechanisms of action, provide field-proven experimental protocols for characterization, and synthesize structure-activity relationship (SAR) data. The specific inclusion of the L-valine moiety will be analyzed in the context of prodrug strategies and its potential to modulate pharmacokinetic and pharmacodynamic properties. This document serves as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel indole-2-carboxamide-based therapeutic agents.

The Indole-2-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is one of the most important heterocyclic structures in drug discovery, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for binding to a wide array of biological targets. The indole-2-carboxamide architecture further functionalizes this core, creating a versatile platform for therapeutic innovation.

General Synthesis Strategy

The synthesis of indole-2-carboxamide derivatives typically involves the coupling of a substituted 1H-indole-2-carboxylic acid with a desired amine, in this case, the L-valine ester. This is commonly achieved using standard peptide coupling reagents. An alternative approach involves the initial synthesis of an indole-2-carboxylate ester followed by amidation.[3][4] The general workflow allows for extensive diversification at multiple positions on the indole ring and on the amide substituent.

Caption: Generalized workflow for synthesizing indole-2-carboxamide derivatives.

Diverse Biological Activities and Mechanisms of Action

The indole-2-carboxamide scaffold has been successfully exploited to develop agents targeting a wide range of diseases. The specific biological activity is highly dependent on the substitutions on the indole ring and the nature of the carboxamide side chain.

Antitubercular Activity: Targeting MmpL3

A significant breakthrough for this class of compounds has been the discovery of their potent activity against Mycobacterium tuberculosis (Mtb).[5] Several indole-2-carboxamide analogues have been identified as powerful antitubercular agents, with some exhibiting low micromolar potency against Mtb.[5]

-

Mechanism of Action: These compounds primarily exert their effect by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter.[6] MmpL3 is an essential transporter responsible for exporting mycolic acids, a critical component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall integrity, leading to bacterial death. This mechanism is shared by other potent anti-TB agents, highlighting MmpL3 as a validated drug target.[6]

-

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity is positively correlated with Mtb potency, though it can negatively impact solubility.[5]

-

Substitutions at the 4- and 6-positions of the indole ring (e.g., chloro, fluoro) can significantly improve metabolic stability.[5]

-

The nature of the amide substituent is critical; bulky, lipophilic groups like adamantane or cyclohexyl often confer high potency.[5][6]

-

Caption: A typical workflow for evaluating a novel drug candidate.

Protocol: In Vitro Antiproliferative Screening (MTT Assay)

This protocol is adapted from methodologies used to screen indole-2-carboxamide derivatives for anticancer activity. [7]

-

Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung, MCF-7 breast, Panc-1 pancreatic) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the old medium with medium containing the compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. [6]

-

Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Addition: Add the test compound to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of a mid-log phase culture of M. tuberculosis H37Rv (adjusted to a McFarland standard of 1.0) to each well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Reagent Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Data Acquisition: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Data Summary and Future Directions

The indole-2-carboxamide scaffold has yielded compounds with potent biological activity across multiple therapeutic areas. The table below summarizes the reported potency of representative analogues.

| Compound Class/Derivative | Target/Assay | Reported Activity (GI₅₀/IC₅₀/MIC) | Reference |

| 5-chloro-indole-2-carboxamide (5e) | Antiproliferative (4 cancer lines) | GI₅₀ = 0.95 µM | [7] |

| Indole-2-carboxamide (8g) | M. tuberculosis H37Rv | MIC = 0.32 µM | [6] |

| Indole-2-carboxylate (14f) | Influenza A virus | IC₅₀ = 7.53 µmol/L | [8] |

| Indolylisoxazoline (6c, 6i) | Anticancer (C4-2 cells) | IC₅₀ = 2.5–5.0 µM | [9] |

| Indole amine (25) | Acetylcholinesterase Inhibition | IC₅₀ = 4.28 µM | [2] |

The future development of this scaffold is promising. The conjugation with amino acids like L-valine represents a rational strategy to improve the druggability of potent but poorly soluble or bioavailable lead compounds. Future research should focus on:

-

Systematic SAR studies to optimize potency and selectivity for specific targets.

-

Elucidation of mechanisms for derivatives with novel phenotypic effects.

-

Preclinical development of lead candidates with favorable in vivo efficacy and safety profiles.

The investigation of this compound, guided by the principles and data outlined in this guide, could lead to the discovery of a novel therapeutic agent with significant clinical potential.

References

-

PubMed Central.

-

National Institutes of Health.

-

Journal of Medicinal Chemistry - ACS Publications.

-

MDPI.

-

RSC Publishing.

-

PubMed - NIH.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

National Institutes of Health.

-

PubMed Central - NIH.

-

PubMed.

-

PubMed Central - NIH.

-

Journal of Young Pharmacists.

-

PubChem - NIH.

-

MDPI.

-

PubMed Central.

-

MDPI.

-

PubMed Central.

-

Wikipedia.

-

PubMed.

-

PubMed Central - NIH.

-

MDPI.

-

MDPI.

-

PubMed Central - NIH.

-

PubMed Central.

-

PubMed Central.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

ResearchGate.

-

PubMed Central.

-

MDPI.

-

RSC Publishing.

-

ResearchGate.

-

PubMed Central.

Sources

- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(1H-indol-2-ylcarbonyl)-L-valine: From Conceptual Discovery to Biological Evaluation

Abstract

The indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into a specific derivative, N-(1H-indol-2-ylcarbonyl)-L-valine, providing a comprehensive overview from its conceptual discovery and historical context within the broader class of indole-2-carboxamides to its synthesis, predicted biological activity, and detailed protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel therapeutic agents based on the indole core.

Conceptual Discovery and Historical Context

The discovery of this compound is not marked by a singular event but is rather the logical progression of extensive research into the indole-2-carboxamide class of compounds. The indole nucleus, a bicyclic aromatic heterocycle, is a common motif in a plethora of natural products and pharmacologically active compounds.[1] The amide functionality at the 2-position of the indole ring has proven to be a critical pharmacophore, leading to the identification of potent agents with diverse therapeutic potential.

The initial impetus for the exploration of indole-2-carboxamides came from phenotypic screenings that identified this scaffold as a promising starting point for the development of novel antituberculosis agents.[2] Subsequent structure-activity relationship (SAR) studies revealed that modifications to the amide substituent could significantly modulate the biological activity.[2][3] These investigations led to the discovery of potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a crucial component in the biosynthesis of the mycobacterial cell wall.[4][5]

Beyond their antimycobacterial properties, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor and as potential anticancer agents.[6][7] The versatility of the indole-2-carboxamide scaffold lies in its ability to be readily functionalized, allowing for the generation of large chemical libraries for screening against various biological targets.

The synthesis of this compound represents a rational design approach within this context. The incorporation of the amino acid L-valine introduces a chiral center and additional hydrogen bonding capabilities, which could enhance binding affinity and selectivity for specific biological targets. This strategic combination of the "privileged" indole-2-carboxamide core with a fundamental biological building block like L-valine exemplifies a common and effective strategy in modern drug discovery.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and robust synthetic route, typically involving the preparation of indole-2-carboxylic acid followed by an amide coupling reaction with the appropriate L-valine derivative.

Synthesis of Indole-2-carboxylic Acid

A common method for the synthesis of indole-2-carboxylic acid involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8]

Amide Coupling with L-valine

The final step in the synthesis is the coupling of indole-2-carboxylic acid with L-valine methyl or ethyl ester, followed by saponification to yield the final product. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt) can be employed for this transformation.[9]

Predicted Biological Activity and Mechanism of Action

Based on the extensive research on the indole-2-carboxamide scaffold, this compound is predicted to exhibit antimycobacterial and potentially anticancer activities.

Antimycobacterial Activity: Inhibition of MmpL3

The most well-characterized target for indole-2-carboxamides is the mycobacterial membrane protein large 3 (MmpL3).[10][11][12] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of Mycobacterium tuberculosis. Mycolic acids are major components of the mycobacterial cell wall, and their inhibition leads to cell death. It is hypothesized that indole-2-carboxamides bind to a hydrophobic channel within MmpL3, thereby blocking the transport of TMM.[5]

Anticancer Activity

Several indole-2-carboxamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[7] The proposed mechanisms of action are diverse and can include the inhibition of key kinases such as EGFR and CDK2.[7] The cytotoxic effects are often mediated through the induction of apoptosis.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are recommended.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a selected cancer cell line (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., Vero) to determine the selectivity index.[13][14]

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7) and a normal cell line (e.g., HEK293)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the growth medium. After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Resazurin solution

-

Positive control (e.g., isoniazid)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 7-14 days.

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Data Presentation

The results from the biological assays should be presented in a clear and concise manner, typically in tabular format.

| Compound | Cell Line | IC₅₀ (µM) [a] | M. tuberculosis H37Rv MIC (µg/mL) [b] | Selectivity Index (SI) [c] |

| This compound | MCF-7 | Value | Value | Value |

| Vero | Value | |||

| Doxorubicin (Positive Control) | MCF-7 | Value | N/A | Value |

| Isoniazid (Positive Control) | N/A | N/A | Value | N/A |

[a] IC₅₀: Half-maximal inhibitory concentration. [b] MIC: Minimum inhibitory concentration. [c] SI = IC₅₀ (normal cell line) / IC₅₀ (cancer cell line).

Conclusion

This compound stands as a representative molecule stemming from the fruitful exploration of the indole-2-carboxamide scaffold. While its specific discovery is intertwined with the broader history of its chemical class, its rational design, straightforward synthesis, and predicted biological activities make it an interesting candidate for further investigation. The provided protocols offer a robust framework for elucidating its potential as a novel therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and mechanism of action studies to fully characterize its therapeutic potential.

References

-

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.

-

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.

-

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection.

-

- Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents.

-

- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection.

-

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.

-

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

-

- A holistic molecular modelling approach to design novel indole-2-carboxamide derivatives as potential inhibitors of MmpL3.

-

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.

-

- Synthesis of indoles.

-

- Synthesis of Indole-2-carboxylic Esters.

-

- Synthetic method of indole-2-carboxylic acid.

-

- Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents.

-

- Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection.

-

- Cytotoxicity Assays.

-

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

-

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

-

- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

A Spectroscopic Guide to N-(1H-indol-2-ylcarbonyl)-L-valine: Structure Elucidation for Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(1H-indol-2-ylcarbonyl)-L-valine, a molecule of interest in medicinal chemistry and drug development. Indole derivatives and N-acyl amino acids are significant pharmacophores, and a thorough understanding of their structural features is paramount for rational drug design.[1][2][3] This document serves as a key resource for researchers, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The interpretation herein is grounded in fundamental principles and data from analogous structures, providing a robust framework for compound characterization.

Molecular Structure and Spectroscopic Overview

This compound incorporates three key functionalities that dictate its spectroscopic signature: an indole ring system, a secondary amide linkage, and an L-valine residue, which includes a carboxylic acid. Each of these components gives rise to characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide specific, assignable signals for each unique proton and carbon atom. The data presented here are predicted values based on known chemical shifts for indole derivatives, L-valine, and N-acyl amino acids.[4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH and OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the indole and valine spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the indole and valine moieties across the amide bond.

-

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.0 | br s | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often exhibits a broad signal.[6] |

| ~11.6 | s | 1H | Indole N1-H | The indole NH proton is a characteristic singlet in the downfield region.[4] |

| ~8.5 | d | 1H | Amide N-H | The amide proton signal is a doublet due to coupling with the α-proton of valine. Its chemical shift is concentration and solvent dependent.[7] |

| ~7.6 | d | 1H | Indole H-4 or H-7 | Aromatic protons on the indole ring.[8] |

| ~7.4 | d | 1H | Indole H-4 or H-7 | Aromatic protons on the indole ring.[8] |

| ~7.2 | t | 1H | Indole H-6 | Aromatic protons on the indole ring. |

| ~7.1 | s | 1H | Indole H-3 | The H-3 proton of a 2-substituted indole typically appears as a singlet. |

| ~7.0 | t | 1H | Indole H-5 | Aromatic protons on the indole ring. |

| ~4.4 | dd | 1H | Valine α-H | This proton is coupled to the amide N-H and the valine β-H, appearing as a doublet of doublets. |

| ~2.2 | m | 1H | Valine β-H | A multiplet resulting from coupling to the α-H and the two methyl groups.[9][10] |

| ~1.0 | d | 6H | Valine γ-CH₃ (diastereotopic) | The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets.[11][12][13] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | Carboxylic Acid (-COOH) | The carbonyl carbon of the carboxylic acid is typically found in this region.[14][15] |

| ~162 | Amide Carbonyl (C=O) | The amide carbonyl carbon is also deshielded. |

| ~136 | Indole C-7a | Quaternary carbon of the indole ring.[4] |

| ~132 | Indole C-2 | The carbon bearing the carbonyl group is significantly downfield. |

| ~128 | Indole C-3a | Quaternary carbon of the indole ring.[4] |

| ~124 | Indole C-4 | Aromatic CH carbon. |

| ~122 | Indole C-6 | Aromatic CH carbon. |

| ~120 | Indole C-5 | Aromatic CH carbon. |

| ~112 | Indole C-7 | Aromatic CH carbon. |

| ~104 | Indole C-3 | Aromatic CH carbon. |

| ~58 | Valine α-C | The alpha-carbon of the amino acid.[11] |

| ~30 | Valine β-C | The beta-carbon of the valine side chain.[11] |

| ~19 | Valine γ-C (diastereotopic) | The two methyl carbons may have slightly different chemical shifts.[11][15] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C=O bonds.[16][17]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Caption: Workflow for IR spectroscopy analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium | Indole N-H Stretch | Characteristic stretching vibration for the N-H bond of the indole ring.[18] |

| 3300 - 3250 | Medium | Amide N-H Stretch | The secondary amide N-H stretch typically appears in this region.[7] |

| 3300 - 2500 | Broad, Strong | Carboxylic Acid O-H Stretch | A very broad and strong absorption due to hydrogen bonding is a hallmark of carboxylic acids.[6][19][20][21] |

| ~1710 | Strong | Carboxylic Acid C=O Stretch | The carbonyl stretch of the carboxylic acid is expected here.[6] |

| ~1640 | Strong | Amide I Band (C=O Stretch) | This is a very characteristic and intense band for the amide carbonyl group.[7][17][22] |

| ~1540 | Medium | Amide II Band (N-H Bend, C-N Stretch) | Another key amide band, resulting from a combination of N-H bending and C-N stretching.[7] |

| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretches | Stretching vibrations from the indole ring. |

| ~1250 | Medium | C-O Stretch | C-O stretching from the carboxylic acid.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a soft ionization technique and will likely show a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectral Data (ESI-MS)

-

Molecular Weight: C₁₄H₁₆N₂O₃ = 260.29 g/mol

-

Positive Ion Mode [M+H]⁺: Expected m/z = 261.12

-

Negative Ion Mode [M-H]⁻: Expected m/z = 259.11

Predicted MS/MS Fragmentation

Tandem MS of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. The amide bond is often the most labile site for cleavage.[23][24]

-

Key Fragmentation Pathway: Cleavage of the amide bond between the indole carbonyl and the valine nitrogen. This would lead to two primary fragment ions:

Other potential fragmentations include the loss of water (-18 Da) from the carboxylic acid or loss of CO₂ (-44 Da).

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and analysis of related structures, offers a reliable reference for researchers engaged in the synthesis and characterization of novel indole-based drug candidates. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structure elucidation and advancing drug discovery efforts.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).

- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC - PubMed Central. (n.d.).

- Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. (n.d.). ResearchGate.

- Study of Mass Spectra of Some Indole Derivatives. (n.d.). SciRP.org.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). NIH. Retrieved from [Link]

- IR Absorption Table. (n.d.).

- IR: carboxylic acids. (n.d.).

-

Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. Retrieved from [Link]

-

Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Retrieved from [Link]

-